Nks7lvn2AL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE, commonly referred to by its identifier Nks7lvn2AL, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE involves several steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the amide bond: This is achieved by reacting an amine with a carboxylic acid derivative under controlled conditions.
Introduction of the hydroxyl group: This step involves the selective hydroxylation of an aromatic ring.
Coupling reactions: These are used to link the various functional groups together, often employing catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the production costs. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions within the desired parameters.
Chemical Reactions Analysis
Types of Reactions
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amide bond produces an amine.
Scientific Research Applications
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE involves its interaction with specific molecular targets within cells. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to changes in cellular behavior, such as altered gene expression or enzyme activity.
Comparison with Similar Compounds
N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
- **N-((1S)-1-((5-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE
- N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE unique in its applications and properties.
Properties
CAS No. |
401601-07-8 |
---|---|
Molecular Formula |
C24H42N4O3 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[(2S)-1-[5-(6-aminohexylamino)pentylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C24H42N4O3/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-9-5-8-17-26-16-7-4-3-6-15-25/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30)/t22-/m0/s1 |
InChI Key |
QVOGBBWMRBXMPM-QFIPXVFZSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCNCCCCCCN |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCNCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.